molecular formula C15H34FN2O5P B14651981 D-3-Fluoro-1,2-propanediol 1-(dihydrogen phosphate) bis(cyclohexylammonium) salt CAS No. 40147-96-4

D-3-Fluoro-1,2-propanediol 1-(dihydrogen phosphate) bis(cyclohexylammonium) salt

Cat. No.: B14651981
CAS No.: 40147-96-4
M. Wt: 372.41 g/mol
InChI Key: FPNBGESKEFQWTJ-VYFHOAEYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-3-Fluoro-1,2-propanediol 1-(dihydrogen phosphate) bis(cyclohexylammonium) salt is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorine atom, a phosphate group, and cyclohexylammonium salts, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-3-Fluoro-1,2-propanediol 1-(dihydrogen phosphate) bis(cyclohexylammonium) salt typically involves multiple steps. One common approach starts with the fluorination of 1,2-propanediol to produce 3-fluoro-1,2-propanediol. This step can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions .

Next, the phosphorylation of 3-fluoro-1,2-propanediol is carried out using phosphorus oxychloride (POCl3) or similar phosphorylating agents to introduce the dihydrogen phosphate group. The final step involves the addition of cyclohexylamine to form the bis(cyclohexylammonium) salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

D-3-Fluoro-1,2-propanediol 1-(dihydrogen phosphate) bis(cyclohexylammonium) salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while substitution of the fluorine atom can produce a variety of substituted derivatives .

Scientific Research Applications

D-3-Fluoro-1,2-propanediol 1-(dihydrogen phosphate) bis(cyclohexylammonium) salt has several scientific research applications:

Mechanism of Action

The mechanism of action of D-3-Fluoro-1,2-propanediol 1-(dihydrogen phosphate) bis(cyclohexylammonium) salt involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and phosphate group play crucial roles in these interactions by forming hydrogen bonds and electrostatic interactions with the target molecules. These interactions can modulate the activity of enzymes and affect various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-3-Fluoro-1,2-propanediol 1-(dihydrogen phosphate) bis(cyclohexylammonium) salt is unique due to the combination of its fluorine atom, phosphate group, and cyclohexylammonium salts. This combination imparts distinct chemical properties, such as increased reactivity and specificity in biochemical interactions, making it valuable for various scientific and industrial applications .

Properties

CAS No.

40147-96-4

Molecular Formula

C15H34FN2O5P

Molecular Weight

372.41 g/mol

IUPAC Name

cyclohexanamine;[(2R)-3-fluoro-2-hydroxypropyl] dihydrogen phosphate

InChI

InChI=1S/2C6H13N.C3H8FO5P/c2*7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h2*6H,1-5,7H2;3,5H,1-2H2,(H2,6,7,8)/t;;3-/m..0/s1

InChI Key

FPNBGESKEFQWTJ-VYFHOAEYSA-N

Isomeric SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C([C@H](CF)O)OP(=O)(O)O

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C(C(CF)O)OP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.